REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2(C(O)=O)[CH2:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.C([N:19]([CH2:23]C)C(C)C)(C)C.[C:25]([OH:29])([CH3:28])([CH3:27])[CH3:26].C1C=CC([O:36]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>>[C:25]([O:29][C:23](=[O:36])[NH:19][C:9]1([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:10][CH2:11][CH2:12]1)([CH3:28])([CH3:27])[CH3:26]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)C1(CCC1)C(=O)O
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Name
|
|
Quantity
|
7.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
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Name
|
Diphenylphosphonic azide
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Quantity
|
8.01 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
|
CUSTOM
|
Details
|
to give a semi solid
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned with water and DCM
|
Type
|
CUSTOM
|
Details
|
The organic was separated
|
Type
|
WASH
|
Details
|
washed with Brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
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Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified via ISCO column chromatography with hexane and EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CCC1)C1=CC(=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |